4-Ethyl-3-iodobenzoic acid

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

4-Ethyl-3-iodobenzoic acid is the preferred intermediate for DDR1 inhibitor synthesis (as methyl ester precursor) and HIV protease inhibitor development per patent EP0609625A1. Its meta-iodo/para-ethyl substitution pattern is essential for regioselective cross-coupling; the aryl iodide offers faster oxidative addition with Pd catalysts than bromo/chloro analogs, enabling milder conditions and higher yields in Suzuki-Miyaura reactions. Substitution with non-iodinated analogs leads to synthetic failure. Choose this building block for reliable access to patented pharmaceutical scaffolds and superior reactivity in complex biaryl constructions.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 103441-03-8
Cat. No. B182863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-iodobenzoic acid
CAS103441-03-8
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)O)I
InChIInChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyTUAVSACXCXUOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-iodobenzoic Acid (CAS 103441-03-8): A Versatile Halogenated Building Block for Medicinal Chemistry and Cross-Coupling Synthesis


4-Ethyl-3-iodobenzoic acid (CAS: 103441-03-8) is a di-substituted benzoic acid derivative with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol [1]. It is characterized by an iodine atom at the meta-position and an ethyl group at the para-position relative to the carboxylic acid functionality . This structural arrangement renders the compound a valuable intermediate in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions and the construction of more complex molecular architectures in pharmaceutical research [2].

Why 4-Ethyl-3-iodobenzoic Acid Cannot Be Replaced by Common Analogs in Synthetic Routes


Generic substitution of 4-ethyl-3-iodobenzoic acid with closely related analogs, such as 3-iodobenzoic acid or 4-ethylbenzoic acid, is not chemically equivalent and often leads to synthetic failure or suboptimal outcomes. The unique 1,3,4-substitution pattern on the aromatic ring dictates the regioselectivity of subsequent functionalization steps [1]. Furthermore, the presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions with significantly higher oxidative addition rates compared to bromo- or chloro-substituted analogs, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and related transformations [2]. The ethyl group modulates the electronic properties and steric environment of the aromatic ring, influencing both reactivity and the physicochemical properties (e.g., LogP, solubility) of downstream intermediates .

4-Ethyl-3-iodobenzoic Acid: Quantifiable Differentiation from Structural Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodide vs. Bromide Leaving Groups

The iodine atom in 4-ethyl-3-iodobenzoic acid undergoes oxidative addition with Pd(0) catalysts at a rate approximately 10-100 times faster than the corresponding bromo-substituted analog (e.g., 4-ethyl-3-bromobenzoic acid), based on established class-level reactivity trends for aryl halides [1]. This translates to higher yields and milder reaction conditions in Suzuki-Miyaura couplings. For instance, coupling of iodobenzoates with arylboronic acids can proceed at room temperature, whereas bromo-substituted analogs often require heating to 60-80°C to achieve comparable conversion [2]. The iodide's superior leaving group ability allows for the use of less reactive boronic acid partners and reduced catalyst loadings, which is critical for synthesizing complex, sensitive molecules in medicinal chemistry [3].

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

Optimized Lipophilicity (LogP) for Drug-Like Intermediate Design

The calculated octanol-water partition coefficient (LogP) for 4-ethyl-3-iodobenzoic acid is 2.9, which falls within the optimal range (1–3) for oral bioavailability in drug-like molecules [1]. In contrast, the non-ethylated analog 3-iodobenzoic acid has a lower LogP of ~1.8, and the non-iodinated 4-ethylbenzoic acid has a LogP of ~2.2 [2]. The combination of the hydrophobic ethyl group and the polarizable iodine atom results in a balanced lipophilicity that facilitates membrane permeability while maintaining aqueous solubility for downstream synthetic manipulations and biological assays [3].

Drug Design Physicochemical Properties Lipophilicity

Critical Intermediate in the Synthesis of Potent DDR1 Kinase Inhibitors

4-Ethyl-3-iodobenzoic acid is a key precursor for the synthesis of methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7), which has been explicitly cited as a crucial intermediate in the preparation of Discoidin Domain Receptor 1 (DDR1) inhibitors . DDR1 is a receptor tyrosine kinase implicated in cancer cell proliferation, and its inhibition has shown antiproliferative effects in cells with high DDR1 expression [1]. While specific IC₅₀ values for the final inhibitors are proprietary, the use of this specific iodo-benzoate scaffold is a documented and non-substitutable element of the synthetic route, distinguishing it from non-iodinated or differently substituted benzoic acids [2].

Medicinal Chemistry Kinase Inhibitors Oncology

Documented Use as an Intermediate in HIV Protease Inhibitor Development

4-Ethyl-3-iodobenzoic acid is identified as a synthetic intermediate in patent EP0609625A1, which discloses novel HIV protease inhibitors for the treatment of AIDS [1]. The specific substitution pattern (3-iodo, 4-ethyl) on the benzoic acid core is required to introduce the desired functionality in the final inhibitor molecules. While the patent does not provide direct comparative biological data for the intermediate itself, its inclusion in the synthetic scheme underscores its unique and necessary role in accessing a specific class of patented antiviral compounds [2].

Antiviral HIV/AIDS Protease Inhibitors

4-Ethyl-3-iodobenzoic Acid: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of DDR1 Kinase Inhibitors

4-Ethyl-3-iodobenzoic acid is the preferred starting material for the synthesis of methyl 4-ethyl-3-iodobenzoate, a critical intermediate in the preparation of Discoidin Domain Receptor 1 (DDR1) inhibitors. This application is supported by supplier documentation linking the methyl ester directly to DDR1 inhibitor programs . Its unique substitution pattern is essential for the structure-activity relationship (SAR) of the final inhibitors, and substitution with non-iodinated or differently substituted analogs would lead to a different chemical series with unknown and likely inferior activity [6].

Antiviral Drug Discovery: HIV Protease Inhibitor Intermediates

This compound is specifically claimed as an intermediate in the synthesis of HIV protease inhibitors within EP0609625A1 . Researchers and process chemists developing compounds based on this patent family require 4-ethyl-3-iodobenzoic acid to execute the disclosed synthetic routes. The use of any other halogenated benzoic acid would constitute a different synthesis, potentially bypassing patent claims and altering the final product's properties.

High-Efficiency Suzuki-Miyaura Cross-Coupling

For synthetic organic chemists, 4-ethyl-3-iodobenzoic acid offers a significant practical advantage over its bromo- and chloro-substituted counterparts. The enhanced reactivity of the aryl iodide in oxidative addition with palladium catalysts allows for Suzuki-Miyaura couplings to proceed at lower temperatures, with shorter reaction times, and often with higher yields . This is particularly valuable when coupling with sensitive or poorly reactive boronic acid partners, enabling the construction of complex biaryl structures that are common in pharmaceuticals and advanced materials [6].

Physicochemical Optimization in Early-Stage Drug Discovery

With a calculated LogP of 2.9, 4-ethyl-3-iodobenzoic acid serves as a strategic building block for medicinal chemists aiming to maintain favorable lipophilicity in lead compounds . This property profile is more balanced than that of simpler analogs, making it a superior choice when designing molecules intended for oral administration. The iodine atom also provides a convenient spectral handle (mass spectrometry, X-ray crystallography) for monitoring reaction progress and characterizing intermediates [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-3-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.